molecular formula C19H23N3O3 B2912091 4-oxo-4-phenyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)butanamide CAS No. 2034320-45-9

4-oxo-4-phenyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)butanamide

Cat. No.: B2912091
CAS No.: 2034320-45-9
M. Wt: 341.411
InChI Key: LEDOQKIMAGLXEA-UHFFFAOYSA-N
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Description

4-oxo-4-phenyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)butanamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly for the development of novel therapeutic agents. This synthetic molecule features a hybrid structure combining a phenyl-substituted oxobutanoic acid chain with a pyrazole ring that is protected by a tetrahydro-2H-pyran-2-ylmethyl (THP) group. The pyrazole scaffold is a privileged structure in drug discovery, known to confer a wide range of biological activities. Pyrazoline and pyrazole derivatives have been extensively documented in scientific literature for their diverse pharmacological effects, including serving as cannabinoid CB1 receptor antagonists, and exhibiting antimicrobial, anti-inflammatory, and anticancer properties . The presence of the THP-protecting group is a common strategy in multi-step organic syntheses to modulate the molecule's reactivity, solubility, and metabolic stability, making this compound a valuable intermediate for further chemical elaboration. Researchers can utilize this butanamide derivative as a key building block for constructing more complex molecular architectures or as a lead compound for structure-activity relationship (SAR) studies. Its primary research value lies in exploring new chemical space for identifying potent and selective modulators of various biological targets. This product is intended for chemical and biological research applications in a controlled laboratory environment. This compound is strictly For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-4-oxo-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c23-18(15-6-2-1-3-7-15)9-10-19(24)21-16-12-20-22(13-16)14-17-8-4-5-11-25-17/h1-3,6-7,12-13,17H,4-5,8-11,14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDOQKIMAGLXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)CCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-oxo-4-phenyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)butanamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structural configuration that includes a phenyl group, a pyrazole ring, and a tetrahydropyran moiety, making it an interesting subject for pharmacological research.

The molecular formula of the compound is C19H23N3O3C_{19}H_{23}N_{3}O_{3} with a molecular weight of 341.4 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC19H23N3O3C_{19}H_{23}N_{3}O_{3}
Molecular Weight341.4 g/mol
CAS Number1705096-75-8

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The exact mechanisms may vary depending on the biological context, but potential pathways include:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways.

Biological Activities

Research into the biological activities of this compound has indicated several promising areas:

Anticancer Properties

Studies have suggested that derivatives similar to this compound exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar pyrazole structures have shown efficacy against various cancer cell lines by disrupting critical cellular processes.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity, possibly through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory responses.

Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial properties, particularly against certain bacterial strains. This aligns with findings from other pyrazole derivatives known for their antimicrobial effects.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • Study on Anticancer Activity : A study demonstrated that similar pyrazole derivatives exhibited IC50 values below 10 μM against breast cancer cell lines, indicating potent anticancer activity.
  • Inflammation Model : In vivo models showed that these compounds reduced inflammation markers significantly compared to control groups, suggesting their potential in treating inflammatory diseases .
  • Antimicrobial Testing : Another investigation revealed that compounds with similar structures displayed significant zones of inhibition against Gram-positive and Gram-negative bacteria, highlighting their antimicrobial potential .

Comparison with Similar Compounds

Structural Variations and Key Features

The following table compares the target compound with analogs reported in the literature:

Compound Name Molecular Formula Molecular Weight Key Substituents Structural Features Potential Implications
4-oxo-4-phenyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)butanamide (Target) C20H23N3O3 353.42 4-oxo-4-phenylbutanamide, THP-methyl Extended acyl chain, phenyl group, THP protection Enhanced binding flexibility; potential kinase/protease inhibition
2-phenyl-N-(1-(THP-methyl)-1H-pyrazol-4-yl)acetamide C17H21N3O2 299.37 Phenylacetamide, THP-methyl Shorter acyl chain, phenyl group Reduced steric hindrance; improved solubility
N-(1-(THP-methyl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)acetamide C15H19N3O2S 305.4 Thiophene-3-yl acetamide, THP-methyl Sulfur-containing aromatic ring Altered electronic properties; potential for targeting sulfur-interacting receptors
2-(4-(isopropylsulfonyl)phenyl)-N-(1-(THP-methyl)-1H-pyrazol-4-yl)acetamide C20H27N3O4S 405.5 Isopropylsulfonylphenyl acetamide, THP-methyl Sulfonyl group, bulky substituent Enhanced solubility; possible enzyme inhibition (e.g., kinases)
4-oxo-4-(3-oxopiperazin-1-yl)-N-[(2E)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]butanamide C15H20N4O3S 336.41 3-oxopiperazin-1-yl, benzothiazole Piperazinone ring, benzothiazole core Hydrogen bonding capability; potential CNS activity

Analysis of Structural Modifications

Acyl Chain Length: The target compound’s butanamide chain (vs. However, this may reduce aqueous solubility compared to shorter-chain analogs.

Aromatic Substituents :

  • The 4-oxo-4-phenyl group in the target compound introduces a planar aromatic system for π-π stacking, unlike the thiophene in or sulfonylphenyl in . Thiophene’s electron-rich nature could alter charge-transfer interactions, while sulfonyl groups enhance polarity and solubility .

Heterocyclic Moieties :

  • The THP group in the target and analogs likely improves metabolic stability by protecting the methylene bridge from oxidation. In contrast, the benzothiazole in and tetrazole in introduce rigid, planar systems that may favor DNA intercalation or kinase inhibition.

The isopropylsulfonyl group in increases steric bulk and polarity, which could modulate selectivity for enzymes like carbonic anhydrase.

Q & A

Q. What are the key synthetic strategies for constructing the pyrazole core in this compound?

The pyrazole ring can be synthesized via cyclocondensation of hydrazines with β-ketoesters or 1,3-diketones. For instance, cyclization reactions using phosphoryl chloride (POCl₃) under reflux conditions (60–80°C) have been effective in forming substituted pyrazoles, as demonstrated in analogous heterocyclic systems . Alternatively, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce aryl groups to the pyrazole scaffold.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry and confirm stereochemistry. Discrepancies in data can be addressed using twin refinement or disorder modeling .
  • NMR : Key signals include the amide proton (~10 ppm in DMSO-d₆), pyran methylene protons (δ 3.5–4.0 ppm), and pyrazole aromatic protons (δ 7.5–8.5 ppm).
  • HRMS : Validate molecular weight and fragmentation patterns using electrospray ionization (ESI) .

Q. How is the tetrahydro-2H-pyran moiety introduced into the structure?

The tetrahydro-2H-pyran group is typically introduced via nucleophilic substitution or reductive amination. For example, alkylation of the pyrazole nitrogen with a bromomethyl-tetrahydro-2H-pyran derivative in the presence of a base (e.g., K₂CO₃) under anhydrous conditions (DMF, 80°C) .

Q. What solvent systems are optimal for recrystallizing this compound?

Mixed solvents like ethanol/water or dichloromethane/hexane are commonly used. Slow evaporation at 4°C yields high-purity crystals suitable for X-ray analysis. Evidence from similar pyrazole derivatives suggests acetone/water (3:1 v/v) as effective .

Q. How to confirm the amide bond formation during synthesis?

IR spectroscopy (amide I band at ~1650 cm⁻¹ and N–H stretch at ~3300 cm⁻¹) combined with ¹H NMR (amide proton integration) provides confirmation. Alternatively, monitor coupling reactions (e.g., EDC/HOBt) via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How to optimize reaction yields when synthesizing the butanamide linker?

Use design of experiments (DoE) to evaluate factors like temperature, catalyst loading, and solvent polarity. Process simulation tools (e.g., Aspen Plus) can model reaction kinetics, while in-line FTIR monitors intermediate formation. Evidence from CRDC subclass RDF2050108 supports this approach .

Q. How to resolve contradictions in crystallographic data (e.g., high R-factor or thermal motion)?

  • Disorder modeling : Use PART instructions in SHELXL to split disordered atoms.
  • Twin refinement : Apply TWIN and BASF commands for twinned crystals.
  • Validation : Tools like PLATON or Mercury check for missed symmetry or hydrogen bonding inconsistencies .

Q. What computational methods predict the compound’s reactivity in nucleophilic acyl substitution?

Density functional theory (DFT) at the B3LYP/6-31G* level calculates frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. Molecular dynamics (MD) simulations in explicit solvent (e.g., water) model solvation effects on reactivity .

Q. How to analyze regioselectivity in pyrazole functionalization?

Competitive reaction studies with isotopic labeling (e.g., ¹³C) or Hammett plots correlate substituent effects with reaction rates. For example, electron-withdrawing groups on phenyl rings favor substitution at the pyrazole C-4 position .

Q. What strategies mitigate byproducts during the coupling of the tetrahydro-2H-pyran moiety?

  • Protection/deprotection : Use tert-butyldimethylsilyl (TBS) groups to shield reactive hydroxyls.
  • Catalyst screening : Test Pd(0)/Xantphos systems for cross-coupling efficiency.
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates byproducts .

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